Cas no 1806332-72-8 (Ethyl 2-fluoro-4-hydroxypyridine-6-acetate)

Ethyl 2-fluoro-4-hydroxypyridine-6-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-fluoro-4-hydroxypyridine-6-acetate
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- インチ: 1S/C9H10FNO3/c1-2-14-9(13)4-6-3-7(12)5-8(10)11-6/h3,5H,2,4H2,1H3,(H,11,12)
- InChIKey: UFLODCZJHARPEL-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(C=C(CC(=O)OCC)N1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 320
- トポロジー分子極性表面積: 55.4
- 疎水性パラメータ計算基準値(XlogP): 0.6
Ethyl 2-fluoro-4-hydroxypyridine-6-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029006230-1g |
Ethyl 2-fluoro-4-hydroxypyridine-6-acetate |
1806332-72-8 | 95% | 1g |
$2,981.85 | 2022-03-31 | |
Alichem | A029006230-250mg |
Ethyl 2-fluoro-4-hydroxypyridine-6-acetate |
1806332-72-8 | 95% | 250mg |
$999.60 | 2022-03-31 | |
Alichem | A029006230-500mg |
Ethyl 2-fluoro-4-hydroxypyridine-6-acetate |
1806332-72-8 | 95% | 500mg |
$1,634.45 | 2022-03-31 |
Ethyl 2-fluoro-4-hydroxypyridine-6-acetate 関連文献
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
Ethyl 2-fluoro-4-hydroxypyridine-6-acetateに関する追加情報
Ethyl 2-fluoro-4-hydroxypyridine-6-acetate (CAS No. 1806332-72-8): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-fluoro-4-hydroxypyridine-6-acetate, identified by its CAS number 1806332-72-8, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic ester serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. The presence of both fluoro and hydroxy substituents on the pyridine core imparts unique electronic and steric properties, making it a versatile building block for drug development.
The compound's structure, characterized by a pyridine ring substituted at the 2-position with a fluorine atom and at the 4-position with a hydroxyl group, is further functionalized by an acetate ester at the 6-position. This arrangement enhances its reactivity, allowing for facile modifications through nucleophilic substitution or condensation reactions. Such features are particularly valuable in medicinal chemistry, where structural diversity is often linked to improved pharmacological activity.
In recent years, Ethyl 2-fluoro-4-hydroxypyridine-6-acetate has garnered attention for its role in developing novel therapeutic agents. One notable area of research involves its application in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The fluorine atom, known for its ability to modulate metabolic stability and binding affinity, plays a critical role in enhancing the efficacy of these inhibitors. For instance, studies have demonstrated that fluorinated pyridines can improve the selectivity of kinase inhibitors by altering hydrogen bonding interactions with target proteins.
Moreover, the hydroxyl group on the pyridine ring provides a site for further derivatization, enabling the creation of more complex molecular architectures. This flexibility has been exploited in designing molecules with enhanced solubility or improved bioavailability. Recent advances in computational chemistry have also highlighted the potential of Ethyl 2-fluoro-4-hydroxypyridine-6-acetate as a scaffold for virtual screening campaigns, accelerating the discovery of new drug candidates.
The compound's utility extends beyond kinase inhibition; it has also been explored in the development of antiviral and antibacterial agents. The unique electronic properties induced by the fluorine substituent can disrupt viral polymerase activity or bacterial enzyme function, offering promising leads for future therapeutics. For example, preliminary studies have shown that derivatives of Ethyl 2-fluoro-4-hydroxypyridine-6-acetate exhibit inhibitory effects against certain RNA-dependent RNA polymerases, suggesting their potential use in combating viral infections.
Synthetic methodologies for Ethyl 2-fluoro-4-hydroxypyridine-6-acetate have been refined to achieve high yields and purity, ensuring its suitability for industrial-scale production. Modern synthetic routes often involve multi-step sequences starting from commercially available precursors such as ethyl acetoacetate or halogenated pyridines. Catalytic hydrogenation or metal-catalyzed cross-coupling reactions are frequently employed to introduce the desired substituents with high precision.
The growing interest in fluorinated heterocycles has spurred innovation in synthetic techniques tailored to this class of compounds. For instance, palladium-catalyzed C-F bond-forming reactions have enabled the introduction of fluorine atoms at specific positions within the pyridine ring with remarkable efficiency. These advancements not only streamline the synthesis of Ethyl 2-fluoro-4-hydroxypyridine-6-acetate but also pave the way for more complex fluorinated derivatives.
In conclusion, Ethyl 2-fluoro-4-hydroxypyridine-6-acetate (CAS No. 1806332-72-8) represents a cornerstone in pharmaceutical synthesis due to its structural versatility and functional reactivity. Its incorporation into drug candidates has yielded promising results across multiple therapeutic areas, particularly in neurological and anti-inflammatory treatments. As research continues to uncover new applications for this compound, its significance in modern medicinal chemistry is poised to grow further.
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